10-HYDROXYOCTADECANOIC ACID
Overview
Description
10-HYDROXYOCTADECANOIC ACID is a hydroxylated fatty acid derived from stearic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position of the stearic acid chain.
Mechanism of Action
Target of Action
The primary target of 10-Hydroxystearic acid is Histone Deacetylase (HDAC) 10 . HDAC10 is a class II family member that has been implicated in various tumors and non-tumor diseases . It plays crucial roles in regulating various cellular processes through its epigenetic functions or targeting some decisive molecular or signaling pathways .
Mode of Action
10-Hydroxystearic acid interacts with its targets by regulating the availability of Insulin-like Growth Factor (IGF) by cleaving Insulin-like growth factor-binding protein 2 (IGFBP2) . This interaction leads to changes such as improved pores, reduced sebum, decreased fibroblast migration, and decreased melanocyte growth .
Biochemical Pathways
The enzymatic hydration of oleic acid into 10-Hydroxystearic acid is a key biochemical pathway . This process is catalyzed by a fatty acid hydratase from Lactococcus garvieae, identified as oleate hydratase . The hydration activity for oleic acid is highest for this enzyme .
Pharmacokinetics
It’s known that the compound forms crystals in several solvents . This property could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The action of 10-Hydroxystearic acid results in significant modulation of aging and photo-aging markers . It also reduces the appearance of both age spots and conspicuous pores . In vitro and ex vivo studies show that 10-Hydroxystearic acid mitigates the negative effects of UV stress on skin by reducing p53 activation and matrix metalloprotease-1 (MMP-1) levels .
Action Environment
The action of 10-Hydroxystearic acid is influenced by environmental factors. For instance, the presence of magnesium (II) (Mg 2+) greatly improves the activity of the oleate hydratase at 30 °C . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and the presence of certain ions.
Biochemical Analysis
Biochemical Properties
10-Hydroxystearic acid plays a significant role in biochemical reactions, particularly as a PPARα agonist . It interacts with enzymes such as oleate hydratase, which catalyzes the hydration of oleic acid to produce 10-Hydroxystearic acid . This interaction is crucial for its formation and subsequent biological activities. Additionally, 10-Hydroxystearic acid has been shown to modulate the expression of collagen types I and III in human dermal fibroblasts, indicating its role in skin health and aging .
Cellular Effects
10-Hydroxystearic acid exerts various effects on different cell types and cellular processes. It has been demonstrated to increase collagen synthesis in human dermal fibroblasts, thereby enhancing skin elasticity and reducing signs of aging . Furthermore, it influences cell signaling pathways by acting as a PPARα agonist, which can modulate gene expression and cellular metabolism . This compound also reduces UVB-induced damage in skin cells by inhibiting the expression of matrix metalloprotease-1 (MMP-1) and p53 protein levels .
Molecular Mechanism
At the molecular level, 10-Hydroxystearic acid exerts its effects through binding interactions with PPARα, a nuclear receptor protein that functions as a transcription factor . By activating PPARα, 10-Hydroxystearic acid can regulate the expression of genes involved in lipid metabolism, inflammation, and skin health . Additionally, it has been shown to inhibit UVB-induced MMP-1 gene expression and reduce p53 activation, thereby protecting skin cells from UV damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-Hydroxystearic acid have been observed to change over time. Studies have shown that its stability and biological activity can be maintained over extended periods, with significant effects on collagen synthesis and UV protection observed after several days of treatment . Long-term studies have also indicated that 10-Hydroxystearic acid can sustainably modulate aging markers in vitro and ex vivo .
Dosage Effects in Animal Models
The effects of 10-Hydroxystearic acid vary with different dosages in animal models. In vitro studies have shown dose-dependent increases in collagen synthesis, with higher concentrations leading to more significant effects . High doses may also result in adverse effects, such as toxicity or inhibition of other cellular functions . Therefore, it is crucial to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
10-Hydroxystearic acid is involved in metabolic pathways related to fatty acid metabolism. It is produced from oleic acid through the action of oleate hydratase . This compound can further undergo β-oxidation and other metabolic processes, contributing to its biological activities . The presence of 10-Hydroxystearic acid in various tissues and its role in lipid metabolism highlight its importance in cellular functions .
Transport and Distribution
Within cells and tissues, 10-Hydroxystearic acid is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation can be influenced by factors such as lipid solubility and cellular uptake mechanisms . Understanding these transport and distribution pathways is essential for optimizing its therapeutic potential.
Subcellular Localization
10-Hydroxystearic acid has been found to localize in various subcellular compartments, including the cytoplasm and extracellular matrix . Its activity and function can be affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles . This localization is crucial for its role in modulating cellular processes and maintaining skin health.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-HYDROXYOCTADECANOIC ACID can be synthesized through the enzymatic hydration of oleic acid. This process involves the use of oleate hydratase enzymes, which catalyze the addition of a hydroxyl group to the carbon-carbon double bond of oleic acid . The optimal reaction conditions for this enzymatic process include a pH of 7.5, a temperature of 30°C, and the presence of magnesium ions to enhance enzyme activity .
Industrial Production Methods: On an industrial scale, this compound is produced using biotechnological processes involving microorganisms such as Lactococcus garvieae and Escherichia coli. These microorganisms are genetically engineered to express oleate hydratase enzymes, which efficiently convert oleic acid to this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 10-HYDROXYOCTADECANOIC ACID undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Esterification: This reaction involves the reaction of this compound with alcohols in the presence of acid catalysts, forming esters.
Major Products Formed:
Oxidation: 10-Oxostearic acid
Reduction: Stearic acid
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
10-HYDROXYOCTADECANOIC ACID has a wide range of applications in scientific research:
Comparison with Similar Compounds
9-Hydroxystearic acid: Hydroxyl group at the 9th carbon
12-Hydroxystearic acid: Hydroxyl group at the 12th carbon
Uniqueness: 10-HYDROXYOCTADECANOIC ACID forms stable gels exclusively in paraffin oil, whereas 9-Hydroxystearic acid forms crystals in several solvents, and 12-Hydroxystearic acid is known for its low-molecular-weight organogelator properties .
Properties
IUPAC Name |
10-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZZVPKITDJCPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314578 | |
Record name | 10-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638-26-6 | |
Record name | 10-Hydroxystearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Hydroxystearic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Hydroxystearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901314578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-HYDROXYSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384M5B7IFL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | xi-10-Hydroxyoctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037396 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 10-hydroxystearic acid?
A: 10-hydroxystearic acid (10-HSA) is primarily produced through the microbial hydration of oleic acid. This biotransformation is carried out by various microorganisms, including bacteria and yeasts. [, , , , , , , , ]
Q2: Which microorganisms are known to effectively produce 10-HSA?
A: Several bacterial species, including Nocardia cholesterolicum, Pseudomonas species, Lactobacillus species, Enterococcus gallinarum, and Flavobacterium species, have been identified as efficient 10-HSA producers from oleic acid. [, , , , , , , , , , ]
Q3: How does the stereochemistry of microbial 10-HSA production vary?
A: While some microorganisms produce a mixture of (R)- and (S)-10-HSA enantiomers, others exhibit stereoselectivity. For instance, Pseudomonas species strain NRRL-B-3266 produces optically pure (R)-10-HSA. [, , ]
Q4: Can 10-HSA be further biotransformed into other valuable compounds?
A: Yes, 10-HSA can be further biotransformed. For example, Lactobacillus hilgardii converts 10-HSA to 10-ketostearic acid, a precursor to γ-dodecalactone, a fragrant lactone used in the food and beverage industry. [, , , , ]
Q5: What are the advantages of using microbial biotransformation for 10-HSA production?
A: Microbial biotransformation offers a sustainable and environmentally friendly approach to producing 10-HSA. It utilizes renewable resources like oleic acid and operates under mild reaction conditions. [, ]
Q6: Which enzyme catalyzes the conversion of oleic acid to 10-HSA?
A: The enzyme responsible for the hydration of oleic acid to 10-HSA is oleate hydratase (EC 4.2.1.53). [, , , ]
Q7: What are the cofactor requirements of oleate hydratase?
A: Recent studies show that oleate hydratase from Lactobacillus rhamnosus ATCC 53103 is FADH2-dependent, exhibiting significantly higher activity with FADH2 compared to FAD. []
Q8: Can oleate hydratase accept substrates other than oleic acid?
A: Research indicates that oleate hydratase can hydrate other unsaturated fatty acids, such as palmitoleic acid. [, ] Studies with Elizabethkingia meningoseptica oleate hydratase demonstrated its ability to hydrate a non-natural alkene, 1-decene, to (S)-2-decanol under optimized conditions. []
Q9: What is the molecular formula and weight of 10-hydroxystearic acid?
A9: The molecular formula of 10-hydroxystearic acid is C18H36O3, and its molecular weight is 300.48 g/mol.
Q10: Are there any specific structural features influencing 10-HSA's properties?
A: The position of the hydroxyl group at the 10th carbon atom in the stearic acid chain influences the physical and chemical properties of 10-HSA, differentiating it from other hydroxy stearic acid isomers. [, ]
Q11: What are the potential industrial applications of 10-hydroxystearic acid?
A11: 10-HSA and its derivatives find applications in various industries, including:
- Surfactants and detergents: 10-HSA soaps exhibit desirable foaming properties and have been investigated for cleaning applications, such as spore removal. []
- Lubricants: The unique properties of 10-HSA make it suitable for lubricant formulations, especially in applications requiring high viscosity and reactivity. []
- Cosmetics: 10-HSA is explored for potential use in cosmetic formulations for improving skin condition and appearance. []
- Polymers: 10-HSA can be used as a building block for biodegradable polyesters with potential biomedical applications. []
Q12: What analytical methods are used to quantify 10-hydroxystearic acid?
A: Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly employed to analyze and quantify 10-HSA in various matrices. [, ] Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has also been utilized to determine free HFAs in milk, including 10-HSA. []
Q13: Are there any specific challenges in the analytical determination of 10-HSA?
A: The presence of structural isomers of 10-HSA in biological samples can pose challenges in accurate quantification. Advanced analytical techniques like GC-MS and LC-HRMS are necessary for separating and accurately measuring these isomers. []
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